Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate
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Overview
Description
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylate ester group
Scientific Research Applications
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of reusable catalysts such as SiO2/Fe3O4 in aqueous solutions at room temperature has been reported to achieve high yields . These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like peracids are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include naphthyridine derivatives with different functional groups, such as amino, hydroxyl, and alkyl groups. These derivatives exhibit diverse biological and chemical properties, making them valuable in various applications .
Mechanism of Action
The mechanism of action of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme’s active site . This inhibition disrupts DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Quinolines: Compounds with a similar fused ring structure but with a nitrogen atom in a different position.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different ring position.
Uniqueness
Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological and chemical properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-8(13)12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVSKZUZUTRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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